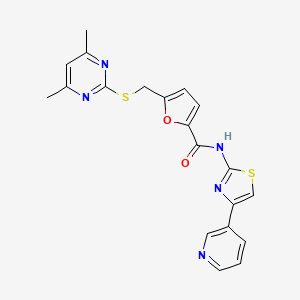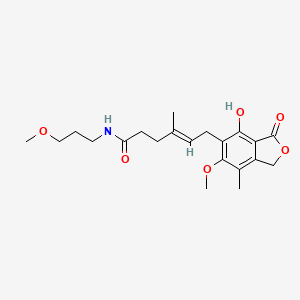![molecular formula C16H17N3O B12162950 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide](/img/structure/B12162950.png)
1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide is a complex organic compound that features both an indole and a pyrrole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and pyrrole intermediates. The indole can be synthesized through Fischer indole synthesis, while the pyrrole can be prepared via Paal-Knorr synthesis. These intermediates are then coupled using amide bond formation reactions, often employing reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-1H-pyrrole: A simpler analog with a single pyrrole ring.
1-methyl-1H-indole: A related compound with an indole ring but lacking the pyrrole moiety.
N-methyl-1H-pyrrole-2-carboxamide: A compound with a similar structure but different functional groups.
Uniqueness
1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide is unique due to its combination of indole and pyrrole rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H17N3O |
|---|---|
Molekulargewicht |
267.33 g/mol |
IUPAC-Name |
1-methyl-N-[(1-methylpyrrol-2-yl)methyl]indole-5-carboxamide |
InChI |
InChI=1S/C16H17N3O/c1-18-8-3-4-14(18)11-17-16(20)13-5-6-15-12(10-13)7-9-19(15)2/h3-10H,11H2,1-2H3,(H,17,20) |
InChI-Schlüssel |
LXSUVJCNUTYHET-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCC3=CC=CN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12162892.png)
![(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12162899.png)
![5-(2-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12162907.png)
![N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12162911.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12162912.png)
methanone](/img/structure/B12162915.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12162931.png)
![(2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12162938.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12162948.png)
![{1-[({[5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B12162949.png)


![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12162956.png)
